2-Fluorobenzene-1,4-diol
Overview
Description
2-Fluorobenzene-1,4-diol is a chemical compound with the molecular formula C6H5FO2 . It is used in the preparation of fluorescent dyes and indicators .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with two hydroxyl groups (-OH) and one fluorine atom (-F) attached . The molecular weight is 128.1 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a density of 1.4±0.1 g/cm3 and a boiling point of 259.3±20.0 °C at 760 mmHg .Scientific Research Applications
Organometallic Chemistry and Catalysis
2-Fluorobenzene derivatives, including 2-Fluorobenzene-1,4-diol, play a significant role in organometallic chemistry. They are utilized as solvents in organometallic reactions and transition-metal-based catalysis. The fluorine substituents on the benzene ring reduce the electron-donating capability, making these compounds weakly binding to metal centers. This property is advantageous in creating well-defined metal complexes and inducing C-H and C-F bond activation reactions in catalysis (Pike, Crimmin, & Chaplin, 2017).
Biodegradation Studies
In environmental chemistry, studies on the biodegradation of difluorobenzenes, including derivatives similar to this compound, have been conducted. These compounds, often used in the synthesis of pharmaceuticals and agricultural chemicals, have been explored for microbial degradation. The degradation pathways and the capability of specific microbial strains to utilize these compounds as carbon and energy sources are significant areas of research (Moreira, Amorim, Carvalho, & Castro, 2009).
Safety and Hazards
2-Fluorobenzene-1,4-diol is classified under the GHS07 hazard category . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of eye contact .
Future Directions
While specific future directions for 2-Fluorobenzene-1,4-diol are not mentioned in the search results, similar compounds like quinoxalines have shown promise in medicinal chemistry, particularly in the treatment of infectious diseases . This suggests potential future research directions for this compound and related compounds.
properties
IUPAC Name |
2-fluorobenzene-1,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FO2/c7-5-3-4(8)1-2-6(5)9/h1-3,8-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMXWZYFIFOCBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342436 | |
Record name | 2-fluorobenzene-1,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
55660-73-6 | |
Record name | 2-fluorobenzene-1,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 55660-73-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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